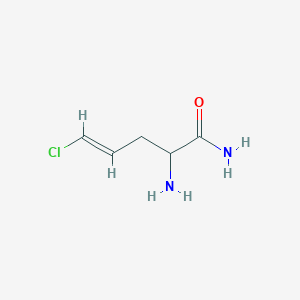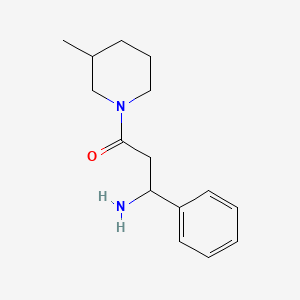![molecular formula C11H19BrO2 B13302171 3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
3-[(2-Bromocyclooctyl)oxy]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Bromocyclooctyl)oxy]oxetane is an organic compound with the molecular formula C11H19BrO2 It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene . This reaction forms the oxetane ring by creating both C-C and C-O bonds.
Another approach involves the intramolecular cyclization of suitable precursors. For example, the electrophilic halocyclization of alcohols can be used to form the oxetane ring . This method involves the use of halogenating agents under controlled conditions to achieve the desired cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production would require efficient and cost-effective methods, such as continuous flow reactors for the Paternò-Büchi reaction or scalable halocyclization processes. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Bromocyclooctyl)oxy]oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromocyclooctyl group to other functional groups.
Substitution: The bromine atom in the bromocyclooctyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Compounds with reduced bromocyclooctyl groups, such as cyclooctyl alcohols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Bromocyclooctyl)oxy]oxetane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s ability to undergo ring-opening reactions makes it a versatile intermediate in various biochemical processes . The bromocyclooctyl group can interact with biological molecules, potentially leading to antimicrobial or antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane: The parent compound with a four-membered ring containing one oxygen atom.
3-Bromomethyl oxetane: A similar compound with a bromomethyl group instead of a bromocyclooctyl group.
2-Methyleneoxetane: An oxetane derivative with a methylene group at the 2-position.
Uniqueness
3-[(2-Bromocyclooctyl)oxy]oxetane is unique due to the presence of the bromocyclooctyl group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for specific interactions in biological and chemical systems, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H19BrO2 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
3-(2-bromocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
InChI-Schlüssel |
GAVUMONZWGSSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OC2COC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




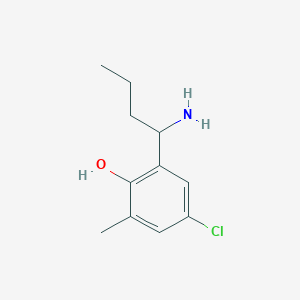


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13302096.png)
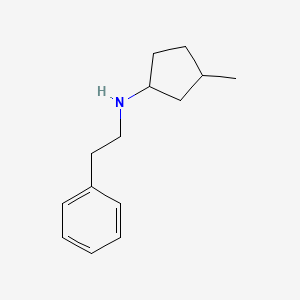
![[(4-Bromothiophen-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302112.png)

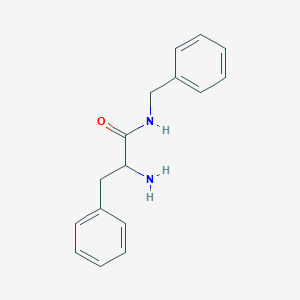
![4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13302132.png)
